Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester
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Overview
Description
Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester is a complex organic compound with the molecular formula C29H31N3O3 and a molecular weight of 469.57 g/mol. It is also known by its IUPAC name, ethyl 2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethylxanthen-9-yl]benzoate. This compound is a derivative of benzoic acid and is characterized by its unique structure, which includes a xanthene core substituted with cyano, ethylamino, and dimethyl groups.
Preparation Methods
The synthesis of benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester involves several steps. One common synthetic route includes the following steps:
Formation of the xanthene core: This step involves the condensation of phthalic anhydride with resorcinol in the presence of a strong acid, such as sulfuric acid, to form the xanthene core.
Substitution reactions: The xanthene core is then subjected to various substitution reactions to introduce the cyano, ethylamino, and dimethyl groups. These reactions typically involve the use of reagents such as cyanogen bromide, ethylamine, and methyl iodide.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Chemical Reactions Analysis
Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or ethylamino groups can be replaced by other nucleophiles such as halides or hydroxides.
Scientific Research Applications
Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester has several scientific research applications, including:
Chemistry: It is used as a fluorescent dye in various chemical assays and analytical techniques due to its strong fluorescence properties.
Biology: The compound is used in biological research as a fluorescent marker to study cellular processes and molecular interactions.
Industry: The compound is used in the manufacturing of fluorescent inks, paints, and coatings.
Mechanism of Action
The mechanism of action of benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are due to the xanthene core, which can absorb light at specific wavelengths and emit light at longer wavelengths. This property makes it useful as a fluorescent marker in various applications. The cyano and ethylamino groups can also interact with biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Benzoic acid,2-[9-cyano-3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]-,ethyl ester can be compared with other similar compounds, such as:
Rhodamine B: Another xanthene-based fluorescent dye with similar fluorescence properties but different substituents.
Fluorescein: A widely used fluorescent dye with a similar xanthene core but different functional groups.
Eosin Y: A xanthene-based dye with bromine substituents, used in histology and microscopy.
These compounds share similar fluorescence properties but differ in their specific substituents and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C29H31N3O3 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
ethyl 2-[9-cyano-3-(diethylamino)-6-(ethylamino)xanthen-9-yl]benzoate |
InChI |
InChI=1S/C29H31N3O3/c1-5-31-20-13-15-24-26(17-20)35-27-18-21(32(6-2)7-3)14-16-25(27)29(24,19-30)23-12-10-9-11-22(23)28(33)34-8-4/h9-18,31H,5-8H2,1-4H3 |
InChI Key |
IBXOXHJVLGIJDV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(CC)CC)(C#N)C4=CC=CC=C4C(=O)OCC |
Origin of Product |
United States |
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